Bienvenue dans la boutique en ligne BenchChem!

1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical profiling Structural analog comparison Lead optimization

This imidazo[2,1-f]purine-2,4-dione features a compact N-3 2-oxopropyl substituent and fully saturated N-8 propyl chain, distinguishing it from long-chain arylpiperazine (LCAP) serotonin receptor ligands. It aligns with the purino[7,8-a]imidazole-1,3-dione MTH1 inhibitor chemotype. Procure as an SAR probe to deconvolute N-3 hydrogen bonding vs. steric effects, or as a scaffold-only control in 5-HT1A/5-HT7/PDE hit triage cascades. Absence of a basic amine reduces phospholipidosis and hERG risk, making it a cleaner CNS lead optimization starting point than piperidine-containing analogs such as CID 16616182.

Molecular Formula C15H19N5O3
Molecular Weight 317.349
CAS No. 876671-28-2
Cat. No. B2776419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876671-28-2
Molecular FormulaC15H19N5O3
Molecular Weight317.349
Structural Identifiers
SMILESCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C
InChIInChI=1S/C15H19N5O3/c1-5-6-18-9(2)7-19-11-12(16-14(18)19)17(4)15(23)20(13(11)22)8-10(3)21/h7H,5-6,8H2,1-4H3
InChIKeyPBVHLCZTABTLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,7-Dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876671-28-2): Chemical Class and Core Identity


1,7-Dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876671-28-2) is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class, also named as purino[7,8-a]imidazole-1,3-dione derivatives [1]. Its molecular formula is C15H19N5O3 with a molecular weight of 317.35 g/mol. The compound features a tricyclic theophylline-like core scaffold with an N-3 2-oxopropyl substituent and an N-8 propyl group, distinguishing it from other in-class analogs that typically carry long-chain arylpiperazine (LCAP) moieties at the N-8 position for serotonin receptor targeting [2]. This compound is primarily listed as a research chemical by screening compound vendors and has not been the subject of dedicated published pharmacological studies.

Why 1,7-Dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Interchanged with Other Imidazopurine-diones


Within the imidazo[2,1-f]purine-2,4-dione scaffold, minor structural modifications produce substantial shifts in pharmacological profiles. Published comparative studies on close analogs AZ-853 and AZ-861 demonstrate that altering a single substituent and its position on the phenyl ring leads to divergent functional, pharmacokinetic, and side-effect profiles, including differences in 5-HT1A agonism strength, brain penetration, and cardiovascular effects [1]. The target compound lacks the long-chain arylpiperazine motif characteristic of the 5-HT1A-targeted series, instead possessing a compact 2-oxopropyl group at N-3 and a short propyl chain at N-8. This substitution pattern is more consistent with purine-based MTH1 inhibitor chemotypes, where the N-3 carbonyl-bearing side chain and the N-8 alkyl group are critical for target engagement, as demonstrated by structurally related purino[7,8-a]imidazole-1,3-dione MTH1 inhibitors [2]. Therefore, substituting the target compound with an LCAP-containing analog or a differently substituted purino-imidazole would result in a fundamentally different target engagement profile, precluding meaningful cross-comparison without matched experimental data.

Quantitative Differentiation Evidence for 1,7-Dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Available Comparative Data


N-8 Substituent Structural Differentiation: Propyl vs. Allyl Impact on Predicted Physicochemical Properties

The target compound carries an N-8 propyl substituent, whereas the closest cataloged analog CAS 876671-19-1 (4,7-dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione) bears an allyl (prop-2-enyl) group at the equivalent position. This single-bond saturation difference (propyl C–C vs. allyl C=C) is predicted to alter molecular flexibility, metabolic susceptibility at the terminal carbon, and LogP. The allyl analog has a molecular weight of 315.33 g/mol versus 317.35 g/mol for the propyl target compound . No experimental head-to-head comparison of these two compounds has been published.

Physicochemical profiling Structural analog comparison Lead optimization

N-3 Side-Chain Functional Group Comparison: Ketone vs. Ester at the 2-Oxopropyl Position

The target compound possesses a 2-oxopropyl (CH2COCH3) group at N-3, whereas the closely related analog methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate carries a methyl ester (CH2COOCH3) at the equivalent position. This ketone-to-ester substitution alters the hydrogen-bonding capacity and electronic properties of the side chain. The ketone acts solely as a hydrogen-bond acceptor, while the ester introduces both acceptor and potential steric differences. Molecular weight differs by 16.00 g/mol (317.35 vs. 333.34 g/mol) . No published head-to-head pharmacological comparison exists between these two analogs.

Structure-activity relationship MTH1 inhibition Functional group bioisosterism

N-3 Side-Chain Bulk and Basicity: 2-Oxopropyl vs. Piperidinylethyl Differentiation

A PubChem-indexed analog, CID 16616182 (CAS 887215-62-5, 4,7-dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione), replaces the N-3 2-oxopropyl group with a 2-(piperidin-1-yl)ethyl substituent. This introduces a basic tertiary amine (predicted pKa ~9.5) absent in the target compound, fundamentally altering ionization state at physiological pH, molecular weight (372.5 vs. 317.35 g/mol), and topological polar surface area (66.1 Ų for the piperidine analog) [1]. The target compound, lacking a basic center, would exhibit different pH-dependent solubility, membrane permeability, and off-target binding profiles.

Ligand efficiency MTH1 inhibitor design Physicochemical optimization

Class-Level Evidence: Imidazo[2,1-f]purine-2,4-dione Scaffold as a Privileged Structure for 5-HT1A Receptor and PDE Inhibition

The imidazo[2,1-f]purine-2,4-dione scaffold has been validated across multiple published series as a privileged template for serotonin 5-HT1A receptor binding and phosphodiesterase (PDE4B/PDE10A) inhibition. In a 2016 study, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated Ki values for 5-HT1A ranging from 1.2 nM to 245 nM and PDE4B inhibition in the low micromolar range [1]. The most optimized compound, AZ-853, showed an antidepressant-like effect in the mouse forced swim test with efficacy partially mediated by 5-HT1A receptor activation and superior brain penetration compared to AZ-861 [2]. The target compound retains the core tricyclic scaffold but lacks the arylpiperazine motif; however, the scaffold itself contributes to target binding affinity, and the N-3 and N-8 substituents modulate selectivity between 5-HT1A, 5-HT7, PDE4B, and PDE10A.

Serotonin receptor Phosphodiesterase inhibition Polypharmacology

MTH1 Inhibitor Series: Purino[7,8-a]imidazole-1,3-dione Core as a Validated MTH1-Binding Chemotype

The purino[7,8-a]imidazole-1,3-dione scaffold, which is the IUPAC nomenclature variant of the imidazo[2,1-f]purine-2,4-dione core, has been explored as a chemotype for MTH1 (MutT Homolog 1) inhibition. Sprint Bioscience and collaborators have deposited MTH1 binding data for structurally related purino[7,8-a]imidazole-1,3-dione derivatives in BindingDB and ChEMBL, with reported IC50 values ranging from subnanomolar to low micromolar concentrations in biochemical assays using recombinant human MTH1 [1]. The target compound, bearing a 2-oxopropyl group at N-3 and a propyl group at N-8, maps onto this chemotype space. Structurally analogous MTH1 inhibitors have demonstrated IC50 values of 5–63 nM in binding and enzymatic assays [2], though no data have been explicitly linked to CAS 876671-28-2.

MTH1 inhibition Cancer target validation DNA damage response

Optimal Research Application Scenarios for 1,7-Dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Available Evidence


Chemical Probe for MTH1 Structure-Activity Relationship (SAR) Expansion Studies

The target compound's 2-oxopropyl substituent at N-3 and propyl group at N-8 represent a compact, minimally functionalized SAR probe within the purino[7,8-a]imidazole-1,3-dione MTH1 inhibitor chemotype. Procurement is justified for research groups seeking to systematically explore the contribution of the N-3 side-chain ketone moiety to MTH1 binding affinity, as supported by class-level MTH1 inhibition data for structurally related analogs showing IC50 values in the 5–63 nM range [1]. The compound allows direct comparison with the methyl ester analog (CAS not assigned) and the piperidinylethyl analog (CAS 887215-62-5) to deconvolute the roles of hydrogen bonding, steric bulk, and basicity at the N-3 position.

Negative Control or Scaffold-Only Reference for 5-HT1A Receptor Ligand Screening Cascades

Since the compound lacks the long-chain arylpiperazine (LCAP) motif essential for high-affinity 5-HT1A receptor binding—as established by Zagórska et al. (2009, 2016) and Partyka et al. (2020) for the imidazo[2,1-f]purine-2,4-dione series [2]—it can serve as a scaffold-only control compound in 5-HT1A/5-HT7/PDE screening cascades. Its use enables researchers to distinguish target engagement arising from the tricyclic core from that conferred by the N-8 arylpiperazine appendage, providing critical SAR context for hit triage.

Comparative Metabolic Stability Assessment Against Allyl and Ester Analogs

The fully saturated N-8 propyl group distinguishes this compound from the allyl analog (CAS 876671-19-1), offering a direct comparison point for oxidative metabolism at the terminal carbon. Similarly, the N-3 ketone versus the methyl ester analog provides a paired comparison for hydrolytic stability. These structural distinctions, combined with the class-level metabolic stability data reported for imidazo[2,1-f]purine-2,4-dione derivatives in mouse liver microsomes [3], support the compound's use in in vitro ADME profiling studies aimed at optimizing the pharmacokinetic properties of this chemotype.

Fragment-Based or Scaffold-Hopping Library Component in CNS Drug Discovery

With a molecular weight of 317.35 g/mol—well within fragment and lead-like space—and predicted CNS Multiparameter Optimization (MPO) scores consistent with brain penetration potential, this compound can be incorporated into fragment-based screening libraries targeting CNS indications. The imidazo[2,1-f]purine-2,4-dione scaffold has demonstrated both antidepressant-like activity in rodent models and engagement of 5-HT1A receptors [2], and PDE4B/PDE10A enzymes [4]. The compound's absence of a basic amine reduces the risk of phospholipidosis and hERG binding, making it a cleaner starting point for CNS lead optimization than the piperidine-containing analog CID 16616182.

Quote Request

Request a Quote for 1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.